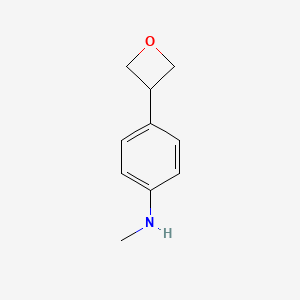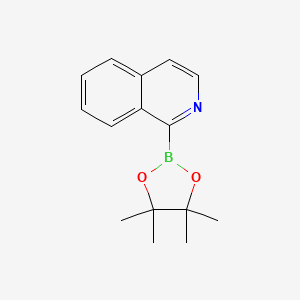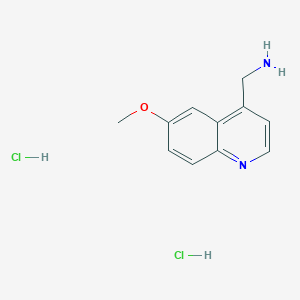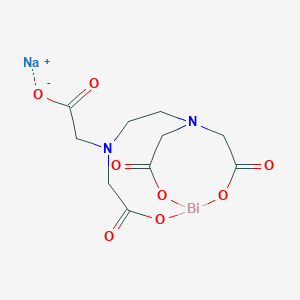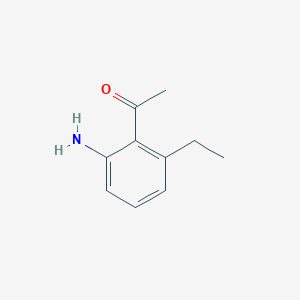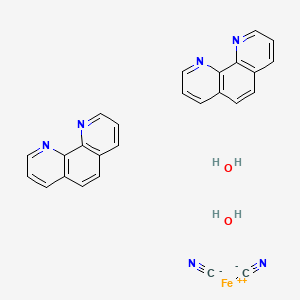
Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate can be synthesized by reacting iron salts with 1,10-phenanthroline and cyanide ions in an aqueous solution. The reaction typically involves constant stirring at room temperature for about one hour . The monomer reactants include amines (e.g., aniline) and nitrates (e.g., sodium nitrate) .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The process involves careful control of reaction conditions to ensure the purity and yield of the compound .
化学反応の分析
Types of Reactions: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Periodate oxidation in the presence of sodium dodecyl sulfate (SDS) and sulfuric acid.
Reduction: Reduction of procainamide hydrochloride to procainamide in basic media.
Substitution: Reaction with acetaldehyde and sodium benzoate in acidic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate results in the formation of oxidized iron complexes .
科学的研究の応用
Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate has several scientific research applications:
作用機序
The mechanism by which dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate exerts its effects involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions . The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of different products .
類似化合物との比較
- Bis-(1,10-phenanthroline)iron(ii) Dihydrate
- Iron(iii) Phenanthroline Complexes
- Dicyano-bis-(2,2’-bipyridine)iron(ii)
Comparison: Dicyano-bis-(1,10-phenanthroline)iron(ii)dihydrate is unique due to its specific combination of ligands and its ability to undergo a wide range of chemical reactions. Compared to similar compounds, it exhibits distinct redox properties and catalytic activities .
特性
分子式 |
C26H20FeN6O2 |
|---|---|
分子量 |
504.3 g/mol |
IUPAC名 |
iron(2+);1,10-phenanthroline;dicyanide;dihydrate |
InChI |
InChI=1S/2C12H8N2.2CN.Fe.2H2O/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; |
InChIキー |
WMZRMSVSLVFVFA-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


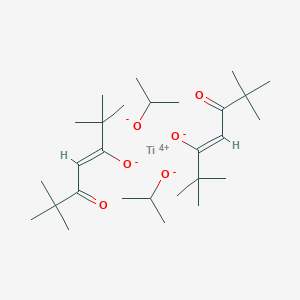
![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
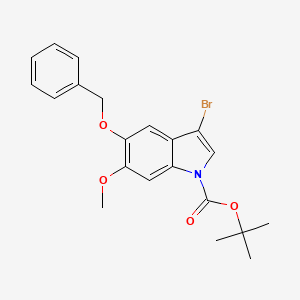
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)

